molecular formula C20H30N2O2 B4753061 2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol

Cat. No. B4753061
M. Wt: 330.5 g/mol
InChI Key: STOYIYYPQRSQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol, commonly referred to as CP-122,721, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized by Pfizer in the late 1990s and has since been extensively studied for its potential use in the treatment of various neuropsychiatric disorders.

Mechanism of Action

CP-122,721 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain, a region involved in reward and motivation. By blocking the activity of this receptor, CP-122,721 can reduce the reinforcing effects of drugs of abuse and improve cognitive function in patients with neuropsychiatric disorders.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior in animal models of addiction, improving cognitive function in patients with schizophrenia, and reducing motor symptoms in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CP-122,721 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor system. However, one limitation is that it may not fully replicate the complex neurobiological processes involved in neuropsychiatric disorders, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

Future research on CP-122,721 could focus on its potential use in combination with other pharmacological agents to enhance its therapeutic effects, as well as its potential use in other neuropsychiatric disorders beyond addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

CP-122,721 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its selective antagonism of the dopamine D3 receptor has shown promise in reducing drug-seeking behavior in animal models of addiction and improving cognitive function in patients with schizophrenia.

properties

IUPAC Name

2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-11-7-19-15-21(9-10-22(19)18-3-1-2-4-18)14-16-5-6-20-17(13-16)8-12-24-20/h5-6,13,18-19,23H,1-4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOYIYYPQRSQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[1-Cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol
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2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol
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2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol
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2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol

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